5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrole derivative with a suitable pyrimidine precursor. For example, the reaction of 5-methyl-1H-pyrrole-2-carbaldehyde with 2-aminopyrimidine in the presence of a catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has demonstrated activity against Mycobacterium tuberculosis and is being explored as an antitubercular agent.
Uniqueness
5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 5 and 7 enhance its stability and influence its reactivity compared to other pyrrolopyrimidine derivatives .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
5,7-dimethylpyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H10N4/c1-5-4-12(2)7-6(5)3-10-8(9)11-7/h3-4H,1-2H3,(H2,9,10,11) |
InChI Key |
UDDVLAQCIXPPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=NC(=NC=C12)N)C |
Origin of Product |
United States |
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